molecular formula C10H10O3 B1431066 3-Cyclopropoxybenzoic acid CAS No. 1211587-15-3

3-Cyclopropoxybenzoic acid

Cat. No.: B1431066
CAS No.: 1211587-15-3
M. Wt: 178.18 g/mol
InChI Key: KGBBMUBEMSGDMM-UHFFFAOYSA-N
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Description

3-Cyclopropoxybenzoic acid is an organic compound with the molecular formula C₁₀H₁₀O₃. It is characterized by a benzene ring substituted with a cyclopropoxy group at the 3-position and a carboxylic acid group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclopropoxybenzoic acid can be synthesized through several methods, including the cyclopropanation of phenol derivatives followed by oxidation. One common approach involves the reaction of 3-hydroxybenzoic acid with cyclopropyl bromide in the presence of a strong base, such as potassium carbonate, to form the cyclopropoxy derivative. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or column chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxybenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound to produce benzoic acid derivatives.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed to reduce the carboxylic acid group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or halides, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives, including this compound derivatives.

  • Reduction: Cyclopropylbenzyl alcohol.

  • Substitution: Substituted cyclopropoxybenzoic acid derivatives.

Scientific Research Applications

3-Cyclopropoxybenzoic acid has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be employed in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-cyclopropoxybenzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

3-Cyclopropoxybenzoic acid can be compared with other similar compounds, such as 3-hydroxybenzoic acid and 3-methoxybenzoic acid. While these compounds share the benzene ring and carboxylic acid group, the presence of the cyclopropoxy group in this compound imparts unique chemical and biological properties. The cyclopropoxy group enhances the compound's reactivity and stability, making it distinct from its analogs.

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Properties

IUPAC Name

3-cyclopropyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBBMUBEMSGDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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